

# Navigating the Landscape of TYK2 Inhibition: A Comparative Analysis of Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025



An important clarification regarding the compound of interest: Initial searches for "BMS-986118" identify it as a G protein-coupled receptor 40 (GPR40) agonist investigated for type 2 diabetes.[1][2][3][4][5] This guide will instead focus on Deucravacitinib (Sotyktu), a selective Tyrosine Kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb, which aligns with the user's request for information on a BMS TYK2 inhibitor for immune-mediated diseases.

Deucravacitinib (Sotyktu) is an oral, selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[6][7] It represents a new class of small molecules designed to offer a more targeted approach to treating immune-mediated diseases by selectively inhibiting the signaling of key cytokines such as interleukin (IL)-23, IL-12, and Type 1 interferons (IFN).[6][7] This guide provides a comparative overview of Deucravacitinib's target engagement and validation, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

### **Comparative Efficacy and Safety**

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with moderate-to-severe psoriasis demonstrated that Deucravacitinib showed superior efficacy and a favorable safety profile compared to other oral treatments.[8][9][10] In terms of achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and a Physician's Global Assessment score of "clear" or "almost clear" (PGA 0/1), Deucravacitinib (at doses other than 3 mg every other day) and the pan-JAK inhibitor Tofacitinib (10 mg and 15 mg BID) were significantly more effective than other agents.[8][10] Notably, an analysis of both efficacy and



safety ranked Deucravacitinib (3 mg QD and 3 mg BID) as the best treatment option.[8][10] While Tofacitinib showed high efficacy, it was also associated with a less favorable safety profile.[8][10]

### **Target Engagement and Mechanism of Action**

Deucravacitinib's unique mechanism of action involves binding to the regulatory domain of TYK2, leading to allosteric inhibition of the enzyme and its downstream signaling pathways.[6] [7] This selective inhibition of TYK2 is a key differentiator from pan-JAK inhibitors, which target multiple JAK family members (JAK1, JAK2, JAK3) and are associated with a broader range of side effects.[11]

## TYK2 Signaling Pathway and Inhibition by Deucravacitinib



Click to download full resolution via product page

Caption: TYK2 signaling pathway and its allosteric inhibition by Deucravacitinib.

### **Experimental Validation of Target Engagement**

The target engagement of Deucravacitinib has been validated in first-in-human studies through pharmacodynamic (PD) assessments. These studies measured the inhibition of IL-12-mediated



signaling, which serves as a surrogate for IL-23-mediated signaling, as both cytokines utilize the TYK2-associated IL-12Rβ1 chain.[12]

## **Experimental Workflow for Assessing TYK2 Target Engagement**



Click to download full resolution via product page

Caption: A representative experimental workflow for assessing TYK2 target engagement in a clinical setting.

In these studies, Deucravacitinib demonstrated a dose- and concentration-dependent inhibition of IL-12-mediated IFNy production in healthy volunteers.[12] This direct assessment of target engagement in vivo provides strong evidence for the drug's mechanism of action.



# Quantitative Comparison of TYK2 Inhibitors and Other Oral Psoriasis Treatments

The following table summarizes key data for Deucravacitinib and comparator oral treatments for moderate-to-severe psoriasis.

| Drug                         | Target(s)                     | PASI-75 Response<br>(12-16 weeks)                                                                                    | Key Safety<br>Findings                                                                                                                       |
|------------------------------|-------------------------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Deucravacitinib<br>(Sotyktu) | Selective TYK2                | Superior to placebo<br>and apremilast.[13]<br>[14] Doses of 3 mg<br>BID and 12 mg QD<br>showed high efficacy.<br>[9] | Favorable safety profile. No significant differences in treatment-emergent adverse events compared to placebo at most effective doses.[8][9] |
| Tofacitinib                  | Pan-JAK (JAK1,<br>JAK2, JAK3) | High efficacy, with 10 mg and 15 mg BID doses ranking best in some analyses.[8][10]                                  | Considered the most unsafe in terms of treatment-emergent adverse events in a network meta-analysis.[8][10]                                  |
| Brepocitinib                 | TYK2/JAK1                     | Superior to placebo in alopecia areata and hidradenitis suppurativa.[13]                                             | More side effects reported compared to Deucravacitinib.[13]                                                                                  |
| Ropsacitinib                 | TYK2                          | Superior to placebo in plaque psoriasis.[13]                                                                         | More side effects reported compared to Deucravacitinib.[13]                                                                                  |
| Apremilast                   | PDE4                          | Lower efficacy<br>compared to<br>Deucravacitinib.[13]<br>[14]                                                        | Significantly higher risk of discontinuation due to adverse events compared to placebo.  [9]                                                 |



### **Detailed Methodologies**

Pharmacodynamic (PD) Assay for TYK2 Target Engagement:

- Study Design: A randomized, double-blind, placebo-controlled, phase I study is conducted with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers.[12]
- Sample Collection: Whole blood samples are collected from participants at various time points post-dose.
- Ex vivo Stimulation: The collected whole blood is stimulated ex vivo with IL-12 to induce IFNy production, a downstream marker of TYK2 signaling.
- Quantification: The concentration of IFNy in the plasma is measured using a validated immunoassay (e.g., ELISA).
- Data Analysis: The inhibition of IFNy production is calculated relative to pre-dose levels and placebo controls. The relationship between drug concentration (pharmacokinetics) and IFNy inhibition (pharmacodynamics) is modeled to assess target engagement.[12]

Network Meta-analysis of Clinical Efficacy and Safety:

- Literature Search: A systematic search of public databases (e.g., PubMed, Embase,
   Cochrane Library) is performed to identify all relevant randomized controlled trials (RCTs).
- Inclusion Criteria: Pre-defined criteria are used to select RCTs that compare the efficacy and safety of TYK2 inhibitors and other oral drugs in patients with moderate-to-severe plaque psoriasis.
- Data Extraction: Key data points, including patient characteristics, interventions, and outcomes (e.g., PASI-75, PGA 0/1, adverse events), are extracted from the included studies.
- Statistical Analysis: A random-effects frequentist network meta-analysis is conducted to compare the different treatments simultaneously. The surface under the cumulative ranking curve (SUCRA) is often used to rank the treatments based on their efficacy and safety.[8][9]
   [10]



#### Conclusion

Deucravacitinib has emerged as a promising oral treatment for moderate-to-severe psoriasis, demonstrating a favorable balance of efficacy and safety.[8][9][10] Its selective, allosteric inhibition of TYK2 provides a targeted mechanism of action that differentiates it from pan-JAK inhibitors.[11] The robust target engagement, validated through pharmacodynamic studies, and the compelling clinical trial data position Deucravacitinib as a significant advancement in the management of immune-mediated diseases.[12] Further research and long-term data will continue to define its role in the therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Bristol Myers Squibb Bristol Myers Squibb Presents Two Late-Breaking Presentations
  Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus
  Erythematosus [news.bms.com]
- 7. Bristol Myers Squibb Presents New Data from Two Trials Demonstrating Sotyktu (deucravacitinib) Efficacy in both Moderate-to-Severe Scalp Psoriasis and in a Real-World Setting - BioSpace [biospace.com]
- 8. View PDF Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]



- 10. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiating Between JAK/TYK2 Inhibition in Psoriasis [ce.paradigmmc.com]
- 12. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic review of the efficacy of TYK2 inhibitors in patients with dermatological disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deucravacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Landscape of TYK2 Inhibition: A Comparative Analysis of Deucravacitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570067#bms-986118-target-engagement-and-validation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com